3-(2,3-dDihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol
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Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound includes a benzofuran ring fused with a dihydro moiety and a propanol side chain, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,3-dichloropyrazine with phenol in the presence of aluminum chloride (AlCl3) can lead to the formation of the benzofuran ring . The subsequent reduction and functionalization steps can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-5-carboxaldehyde, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Its potential pharmacological properties, such as anti-tumor and anti-viral activities, are of interest for drug development.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: A closely related compound with similar biological activities.
Benzothiophene: A sulfur analog with distinct pharmacological properties.
Uniqueness
3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of a propanol side chain and a dihydro moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)6-10-2-3-12-11(7-10)4-5-14-12/h2-3,7,9,13H,4-6,8H2,1H3 |
InChI Key |
FZOFAUVSYCESCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)CO |
Origin of Product |
United States |
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